molecular formula C16H16N4O2 B11661075 N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide

N-(4-{(1E)-1-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide

Cat. No.: B11661075
M. Wt: 296.32 g/mol
InChI Key: BWXWFSOQOYUPBD-YBFXNURJSA-N
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Description

N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a pyridine ring and an acetamide group

Preparation Methods

The synthesis of N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE typically involves the reaction of pyridine derivatives with acetamide under specific conditions. One common method involves the use of zirconium 4-sulfophenylphosphonate as a host material to intercalate the pyridine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Chemical Reactions Analysis

N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in charge-transfer interactions, which can affect various biological pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-{4-[(1E)-1-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}ACETAMIDE can be compared with other pyridine derivatives such as:

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-11(13-3-5-15(6-4-13)18-12(2)21)19-20-16(22)14-7-9-17-10-8-14/h3-10H,1-2H3,(H,18,21)(H,20,22)/b19-11+

InChI Key

BWXWFSOQOYUPBD-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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